molecular formula C17H14F3N3S B14254416 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-79-1

4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14254416
CAS No.: 365428-79-1
M. Wt: 349.4 g/mol
InChI Key: JAKBLWXGTKRPCW-UHFFFAOYSA-N
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Description

4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. The starting materials may include 3-methylphenyl derivatives, 2,2,2-trifluoroethyl compounds, and thiazole precursors. Common synthetic routes may involve:

    Step 1: Formation of the thiazole ring through cyclization reactions.

    Step 2: Introduction of the pyridine ring via coupling reactions.

    Step 3: Functionalization of the thiazole and pyridine rings to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Use of catalysts: to improve reaction efficiency and yield.

    Purification techniques: such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Inhibiting or activating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine: can be compared to other thiazole derivatives with similar structures.

    Examples: Thiazole-based drugs, other trifluoroethyl-substituted compounds.

Uniqueness

    Unique structural features: The combination of the thiazole, pyridine, and trifluoroethyl groups.

    Potential for unique biological activity: Due to its distinct structure.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

CAS No.

365428-79-1

Molecular Formula

C17H14F3N3S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C17H14F3N3S/c1-10-3-2-4-11(7-10)15-16(12-5-6-22-13(21)8-12)24-14(23-15)9-17(18,19)20/h2-8H,9H2,1H3,(H2,21,22)

InChI Key

JAKBLWXGTKRPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)CC(F)(F)F)C3=CC(=NC=C3)N

Origin of Product

United States

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